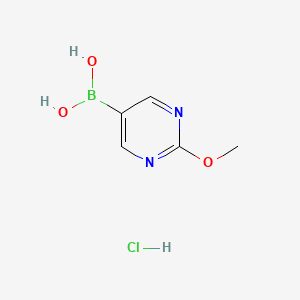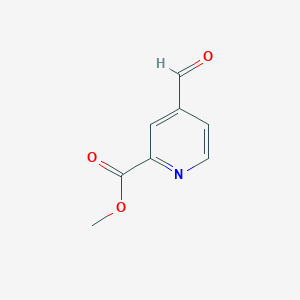![molecular formula C23H27FN4OS B2644408 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 612523-32-7](/img/structure/B2644408.png)
4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
カタログ番号 B2644408
CAS番号:
612523-32-7
分子量: 426.55
InChIキー: WPIBKFYNJCLOPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The compound’s structure suggests it might exhibit aromaticity due to the presence of the benzothienopyrimidine moiety. The piperazine ring could potentially form hydrogen bonds, and the fluoro and methoxy groups could influence the compound’s electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at their functional groups. For example, the piperazine ring might undergo N-alkylation, and the fluoro group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a fluoro group could increase the compound’s stability and lipophilicity, potentially influencing its solubility and reactivity .科学的研究の応用
Synthesis and Bioactivity
- The compound is used in synthesizing novel heterocyclic compounds, which exhibit significant cyclooxygenase-1/2 (COX-1/2) inhibition and possess analgesic and anti-inflammatory activities. These properties make it potentially useful for developing new pharmacological agents (Abu‐Hashem et al., 2020).
Neurochemical and Pharmacological Studies
- Piperazine derivatives, including the mentioned compound, have been evaluated as potential antipsychotic agents. Their affinities for dopamine and serotonin receptors suggest potential application in treating psychiatric disorders (Raviña et al., 2000).
Radiolabeled Compounds for PET Imaging
- The compound's derivatives have been developed as radiolabeled antagonists for studying serotonin (5-HT1A) receptors using positron emission tomography (PET), contributing to neuroimaging research and understanding of serotonergic neurotransmission (Plenevaux et al., 2000).
Corrosion Inhibition
- Piperidine derivatives of this compound are studied for their adsorption and corrosion inhibition properties on iron. This research is crucial in materials science, especially in preventing metal corrosion (Kaya et al., 2016).
Antineoplastic Properties
- A derivative of the compound, flumatinib, is being investigated for its antineoplastic properties in treating chronic myelogenous leukemia. Understanding its metabolism in humans is crucial for developing effective cancer therapies (Gong et al., 2010).
Synthesis of Novel Fluorescent Compounds
- New fluorescent compounds derived from this compound have been synthesized, showing potential in applications requiring solid-state fluorescence, such as in bioimaging and material sciences (Yokota et al., 2012).
作用機序
特性
IUPAC Name |
4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4OS/c1-15-3-6-20-17(11-15)21-22(25-14-26-23(21)30-20)28-9-7-27(8-10-28)13-16-4-5-19(29-2)18(24)12-16/h4-5,12,14-15H,3,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIBKFYNJCLOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![4-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2644326.png)


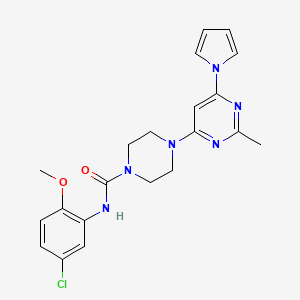

![1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2644333.png)
![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B2644335.png)
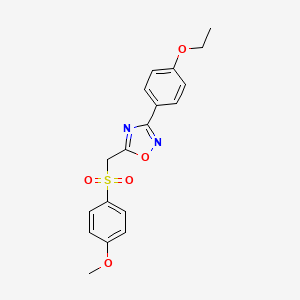

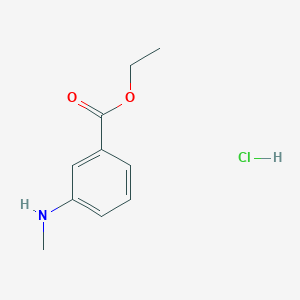
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)
